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Compound of Interest

4-Methoxy-3-(2-methoxy-2-
Compound Name:

oxoethoxy)benzoic acid
CAS No.: 1017053-35-8

Cat. No.: B3374084

Get Quote

Executive Summary

Isovanillic acid (3-hydroxy-4-methoxybenzoic acid; IVA) is a regioisomer of vanillic acid and a
key metabolite of anthocyanins and vanillin. While often overshadowed by its isomer, IVA
exhibits a distinct pharmacological profile, particularly in the selective inhibition of neutrophil
migration and modulation of the NF-kB pathway. This guide analyzes the medicinal chemistry
of IVA, focusing on structural modification strategies (bioisosterism, prodrug design) to enhance
its bioavailability and potency. It serves as a blueprint for developing IVA-based therapeutics for
inflammatory diseases and specific cancer subtypes.

Structural Basis & Structure-Activity Relationship
(SAR)
The Scaffold Analysis

The pharmacological divergence between isovanillic acid (IVA) and vanillic acid (VA) stems
from the positioning of the hydrogen bond donor (OH) and the lipophilic ether (OMe).
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o Position 1 (Carboxylic Acid): The primary site for metabolic conjugation
(glucuronidation/glycination). Modification here (e.g., amidation, esterification) significantly
alters pharmacokinetics and membrane permeability.

o Position 3 (Hydroxyl): In IVA, the 3-OH is less sterically hindered than the 4-OH of VA
regarding specific receptor binding pockets. It acts as a critical H-bond donor for antioxidant
activity and protein interaction.

o Position 4 (Methoxy): Provides lipophilicity. In IVA, the 4-OMe position blocks metabolic
oxidation at the para-position, enhancing stability compared to protocatechuic acid.

SAR Visualization

The following diagram illustrates the core pharmacophore and modification zones.
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Caption: SAR map of Isovanillic Acid highlighting modifiable regions for medicinal chemistry
optimization.

Synthetic Strategies for Derivatives
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To overcome the rapid renal clearance of IVA, medicinal chemists employ three primary
synthetic strategies:

Amide Coupling (Bioavailability Enhancement)

Converting the C1-carboxylic acid to a benzamide derivative increases metabolic stability
against glucuronidation.

o Reagents: EDC/NHS or DCC/DMAP.
» Target: N-substituted benzamides (e.g., N-benzylisovanillamide).

» Rationale: Amides resist hydrolysis better than esters in plasma, prolonging half-life.

Chalcone Synthesis (Anticancer Hybrids)

Starting from Isovanillin (the aldehyde precursor), Claisen-Schmidt condensation with
acetophenones yields chalcones.

e Mechanism: The a,3-unsaturated ketone acts as a Michael acceptor, alkylating cysteine
residues in enzymes like thioredoxin reductase.

 Utility: High potency against breast cancer cell lines (MCF-7).

Esterification (Prodrug Design)

Alkyl esters (methyl/ethyl isovanillate) are synthesized to enhance passive diffusion across the
blood-brain barrier (BBB) for neuroprotective applications.

Therapeutic Mechanisms & Applications[1][2][3]
Anti-Inflammatory: NF-kB Modulation

IVA and its derivatives exert anti-inflammatory effects by inhibiting the Nuclear Factor kappa B
(NF-kB) pathway. Unlike corticosteroids, IVA derivatives specifically target the recruitment
phase of inflammation.

Mechanism of Action:
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e Stimulus: LPS or Cytokines activate IKK.
« Inhibition: IVA prevents the degradation of IkBa.

o Result: p65/p50 complex remains sequestered in the cytoplasm, preventing transcription of
pro-inflammatory cytokines (TNF-a, IL-6).
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Caption: Mechanism of NF-kB inhibition by Isovanillic Acid derivatives, preventing cytokine
gene transcription.

Comparative Efficacy Data

The following table summarizes the IC50 values of IVA derivatives compared to the parent
compound in standard assays.
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Compound Modification Assay Target IC50 / Activity Reference
. ) Neutrophil ~10 uM
Isovanillic Acid Parent o o [1]
Migration (Inhibitory)
Methyl DPPH
) Cl-Ester ) > 500 uM (Weak) [2]
Isovanillate Scavenging
Isovanillyl ] MCF-7
C1-Hybrid o 5.2 uM [3]
Chalcone Cytotoxicity
. ) Neutrophil > 100 uM
Vanillic Acid Isomer o ) [1]
Migration (Inactive)

Note: Data highlights the selectivity of IVA for neutrophil migration compared to its isomer VA.

Experimental Protocols
Synthesis of Isovanillic Acid Amides (General Protocol)

Objective: To synthesize N-benzyl-3-hydroxy-4-methoxybenzamide to improve lipophilicity.

Reagents:

e |sovanillic Acid (1.0 eq)

Benzylamine (1.1 eq)

Step-by-Step Methodology:

HOBt (Hydroxybenzotriazole) (1.2 eq)
DMF (Dimethylformamide) (Solvent)

DIPEA (Diisopropylethylamine) (2.0 eq)

EDCJ1]-HCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

 Activation: Dissolve Isovanillic acid (1 mmol) in anhydrous DMF (5 mL) under nitrogen
atmosphere. Add EDC-HCI (1.2 mmol) and HOBt (1.2 mmol). Stir at 0°C for 30 minutes to
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form the active ester.

e Coupling: Add DIPEA (2 mmol) followed by dropwise addition of Benzylamine (1.1 mmol).

e Reaction: Allow the mixture to warm to room temperature and stir for 12—16 hours. Monitor
via TLC (Hexane:Ethyl Acetate 1:1).

o Work-up: Dilute reaction mixture with Ethyl Acetate (50 mL). Wash successively with 1N HCI
(to remove unreacted amine), Saturated NaHCO3 (to remove unreacted acid), and Brine.

 Purification: Dry organic layer over anhydrous Na2S04, concentrate in vacuo. Purify residue
via silica gel column chromatography (Gradient: 0-40% EtOAc in Hexane).

 Validation: Confirm structure via 1H-NMR (DMSO-d6) looking for the amide proton singlet at
~8.5-9.0 ppm.

In Vitro Neutrophil Migration Assay

Objective: To quantify the anti-inflammatory efficacy of the synthesized derivative.

e Preparation: Isolate human neutrophils from healthy donors using density gradient
centrifugation (Ficoll-Paque).

e Chemotaxis Chamber: Use a 48-well micro-chemotaxis chamber (Boyden chamber).

e Seeding: Place chemoattractant (fMLP, 10 nM) in the lower wells. Place polycarbonate filters
(5 um pore size) over the wells.

e Treatment: Pre-incubate neutrophils (1x1076 cells/mL) with the IVA derivative (0.1 - 100 pM)
for 30 minutes.

o Migration: Add cell suspension to the upper wells. Incubate at 37°C/5% CO2 for 1 hour.

» Quantification: Remove filter, fix with methanol, and stain with Diff-Quik. Count migrated cells
in 5 high-power fields (HPF) via microscopy.

o Calculation: % Inhibition = [1 - (Treated / Control)] x 100.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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